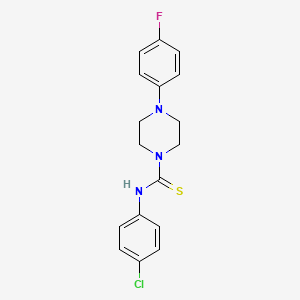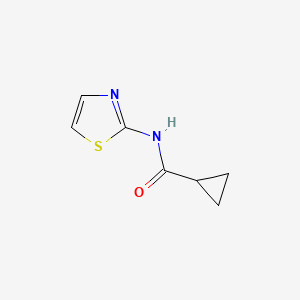![molecular formula C17H15N3O3S B5786022 N-[4-(cyanomethyl)phenyl]-2-[(4-nitrobenzyl)thio]acetamide](/img/structure/B5786022.png)
N-[4-(cyanomethyl)phenyl]-2-[(4-nitrobenzyl)thio]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(cyanomethyl)phenyl]-2-[(4-nitrobenzyl)thio]acetamide, commonly known as CPT or compound 25, is a synthetic compound that has been studied for its potential use in scientific research. CPT is a thioacetamide derivative that has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in a range of fields.
Mécanisme D'action
The mechanism of action of CPT is not fully understood, but it is thought to act by inhibiting the activity of certain enzymes and receptors in the body. Specifically, CPT has been shown to inhibit the activity of protein tyrosine phosphatases, which play a key role in cell signaling pathways.
Biochemical and Physiological Effects:
CPT has been shown to have a variety of biochemical and physiological effects, including anti-tumor activity, anti-inflammatory activity, and effects on neurotransmitter signaling. In cancer cells, CPT has been shown to induce apoptosis, or programmed cell death, while in immune cells, it has been shown to inhibit the production of certain cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using CPT in scientific research is its specificity – it has been shown to have a high degree of selectivity for certain enzymes and receptors, making it a valuable tool for studying specific pathways and mechanisms. However, one limitation of using CPT is its potential toxicity – it has been shown to have cytotoxic effects on some cells at high concentrations, which may limit its use in certain experiments.
Orientations Futures
There are several potential future directions for research on CPT. One area of interest is the development of new derivatives of CPT with improved selectivity and potency. Additionally, further research is needed to fully understand the mechanism of action of CPT and its potential use in treating various diseases and conditions. Finally, more studies are needed to assess the safety and toxicity of CPT in vivo, as well as its potential interactions with other drugs and compounds.
Méthodes De Synthèse
CPT can be synthesized using a multi-step process that involves the reaction of 4-(cyanomethyl)benzaldehyde with 4-nitrobenzyl mercaptan, followed by the addition of acetic anhydride and sodium acetate. The resulting compound is then purified using column chromatography to obtain pure CPT.
Applications De Recherche Scientifique
CPT has been studied for its potential use in a variety of scientific research applications, including cancer research, neuroscience, and immunology. In cancer research, CPT has been shown to have anti-tumor properties, inhibiting the growth of cancer cells in vitro and in vivo. In neuroscience, CPT has been used to study the mechanism of action of certain neurotransmitters, while in immunology, it has been used to study the role of cytokines in the immune system.
Propriétés
IUPAC Name |
N-[4-(cyanomethyl)phenyl]-2-[(4-nitrophenyl)methylsulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3S/c18-10-9-13-1-5-15(6-2-13)19-17(21)12-24-11-14-3-7-16(8-4-14)20(22)23/h1-8H,9,11-12H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTXKVXJKIGEFSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC#N)NC(=O)CSCC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(cyanomethyl)phenyl]-2-[(4-nitrobenzyl)sulfanyl]acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(2-furyl)-2-[2-(4-methoxyphenyl)-2-oxoethyl]-3(2H)-pyridazinone](/img/structure/B5785946.png)

![N-[2-(4-methoxyphenyl)ethyl]benzenesulfonamide](/img/structure/B5785963.png)
![N-[2-(acetylamino)phenyl]-2,2-dichloroacetamide](/img/structure/B5785971.png)



![N-{[(2-fluorophenyl)amino]carbonothioyl}-4-methoxybenzamide](/img/structure/B5785999.png)

![2-[(6-hydroxy-4-oxo-1,4-dihydro-2-pyrimidinyl)thio]-N-phenylacetamide](/img/structure/B5786011.png)

![1-[(1,3-thiazol-2-ylamino)methyl]-2-naphthol](/img/structure/B5786039.png)
![4-iodo-1-[2-oxo-2-(1H-pyrazol-1-yl)ethyl]-1H-pyrazole](/img/structure/B5786041.png)
